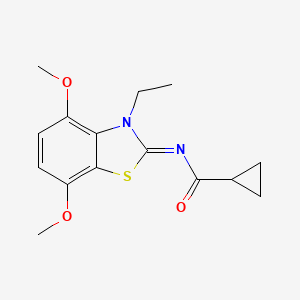

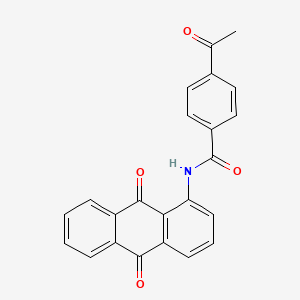

2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H17FN6O and its molecular weight is 352.373. The purity is usually 95%.

BenchChem offers high-quality 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Reactivity Analysis

Researchers have extensively studied the molecular structure and reactivity of compounds related to 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone. For instance, a study on the FT-IR, NBO, HOMO-LUMO, MEP analysis, and molecular docking of a closely related compound, 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, highlighted the molecule's optimized structure, vibrational frequencies, and the stability arising from hyper-conjugative interactions and charge delocalization. This comprehensive analysis contributes to understanding the molecular basis for the compound's potential inhibitory activity against therapeutic targets like TPII, indicating its potential as an anti-neoplastic agent (Mary et al., 2015).

Synthesis and Chemical Reactivity

Another facet of research on this compound focuses on its synthetic versatility and chemical reactivity. A study demonstrated the three-component coupling for the synthesis of pyrazolopyridines and other pyrido fused systems. This synthesis technique is crucial for the development of combinatorial libraries that are vital for medicinal chemistry, allowing for the scaffold decoration of the compound in one step, thereby facilitating the synthesis of a wide range of derivatives with potential therapeutic applications (Almansa et al., 2008).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal applications of derivatives of 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone have been explored through the synthesis of novel Schiff bases. These studies found that certain derivatives exhibited excellent antimicrobial activity, providing a basis for designing antibacterial and antituberculosis drugs. This demonstrates the compound's potential in contributing to the development of new therapeutic agents against infectious diseases (Puthran et al., 2019).

Herbicidal Activity

Exploring the broader applications of this compound, research has also delved into its potential in agriculture, particularly in the synthesis of derivatives with herbicidal activity. These studies aim to develop new agents capable of controlling weed growth, thereby contributing to the enhancement of crop yield and agricultural productivity (Luo et al., 2017).

properties

IUPAC Name |

2-[4-(4-fluorophenyl)pyrazol-1-yl]-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN6O/c19-15-4-2-13(3-5-15)14-8-22-25(9-14)12-17(26)24-10-16(11-24)23-18-20-6-1-7-21-18/h1-9,16H,10-12H2,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCUMPCLOAYAMRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CN2C=C(C=N2)C3=CC=C(C=C3)F)NC4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-Chloro-3-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B2602737.png)

![4-methyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide](/img/structure/B2602738.png)

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-chloro-3-nitrobenzoate](/img/structure/B2602739.png)

![2-[2-(3,4-dimethylphenyl)hydrazono]-3-(4-methoxyphenyl)-3-oxopropanal O-methyloxime](/img/structure/B2602741.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2602743.png)

![4-benzyl-N-[3-(difluoromethylsulfonyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2602745.png)

![1-[4-[4-Methoxy-4-(trifluoromethyl)piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2602752.png)

![N-(4-(benzyloxy)phenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2602757.png)

![[(1R,2R,4R,5R,6S,10R)-5-Hydroxy-10-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B2602758.png)